![molecular formula C14H20N2O2S B215756 Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)
Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate, commonly known as MIBAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MIBAM is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, MIBAM has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
MIBAM has been shown to have various biochemical and physiological effects. For example, studies have suggested that it may have anti-inflammatory and analgesic effects. MIBAM has also been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
MIBAM has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, making it readily available for use in various studies. However, MIBAM also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving MIBAM. For example, further studies are needed to fully understand its mechanism of action and potential applications in various fields. Additionally, studies are needed to investigate the safety and toxicity of MIBAM, particularly in humans. Finally, further research is needed to develop new synthesis methods for MIBAM and related compounds, which may lead to the discovery of new materials and drugs.
Synthesemethoden
The synthesis of MIBAM involves a series of chemical reactions, including the condensation of isobutyryl chloride with 4-aminophenol to form N-(4-hydroxyphenyl)isobutyramide. This compound is then treated with carbon disulfide and methyl iodide to yield MIBAM. The overall process involves several purification steps to obtain a highly pure form of the compound.
Wissenschaftliche Forschungsanwendungen
MIBAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, MIBAM has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In agriculture, MIBAM has been studied for its potential as a pesticide and herbicide. In materials science, MIBAM has been investigated for its potential as a precursor for the synthesis of various materials, including metal-organic frameworks.
Eigenschaften
Molekularformel |
C14H20N2O2S |
---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
methyl 2-[4-(2-methylpropylcarbamothioylamino)phenyl]acetate |
InChI |
InChI=1S/C14H20N2O2S/c1-10(2)9-15-14(19)16-12-6-4-11(5-7-12)8-13(17)18-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,19) |
InChI-Schlüssel |
GYCOAJPINAJIAD-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
Kanonische SMILES |
CC(C)CNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.